molecular formula C8H6Cl2O B2462274 a,b-Dichlorovinyl phenyl ether CAS No. 89894-42-8

a,b-Dichlorovinyl phenyl ether

Cat. No.: B2462274
CAS No.: 89894-42-8
M. Wt: 189.04
InChI Key: PHFFHYPGFBZCLE-SOFGYWHQSA-N
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Description

a,b-Dichlorovinyl phenyl ether: , also known as dichloro styryl phenyl ether, is an organic compound with the molecular formula C8H6Cl2O. It consists of a phenyl ring attached to a dichlorovinyl group through an ether linkage.

Scientific Research Applications

    Polymer Chemistry: It can be used as a comonomer for the synthesis of novel polymers with unique properties.

    Material Science:

    Photochemistry: The combination of the aromatic ring and the vinyl group might lead to interesting photochemical properties.

Safety and Hazards

The safety data sheet for phenyl ether, a related compound, indicates that it causes serious eye irritation and is very toxic to aquatic life . It’s important to handle a,b-Dichlorovinyl phenyl ether with care, using appropriate personal protective equipment.

Future Directions

While specific future directions for a,b-Dichlorovinyl phenyl ether are not mentioned in the search results, research into similar compounds, such as polychlorinated diphenyl ethers, is ongoing due to their potential environmental risks .

Mechanism of Action

Mode of Action

The presence of the electron-withdrawing chlorine atoms can affect the reactivity of the vinyl group. The ether linkage can participate in hydrogen bonding, potentially influencing solubility and interactions with other molecules. One key reaction of ethers is that they can undergo cleavage to alcohols in the presence of strong acids, such as HI, or strong Lewis acids such as boron tribromide (BBr 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of phenol with a suitable dichlorovinyl halide under basic conditions.

    Substitution Reaction: Another method involves the substitution of trichloroethylene with phenol.

Industrial Production Methods: Industrial production methods for a,b-Dichlorovinyl phenyl ether are not well-documented, likely due to its relatively understudied nature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: The vinyl group in a,b-Dichlorovinyl phenyl ether can undergo addition polymerization to form polymers with unique properties.

    Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, releasing phenol and a dichloroacetaldehyde derivative.

    Chlorination: Further chlorination of the aromatic ring is possible depending on the reaction conditions.

Common Reagents and Conditions:

    Polymerization: Typically requires initiators like peroxides or azo compounds.

    Hydrolysis: Can be carried out using strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Chlorination: Chlorine gas or other chlorinating agents can be used under controlled conditions.

Major Products:

    Polymerization: Polymers with interesting mechanical and chemical properties.

    Hydrolysis: Phenol and dichloroacetaldehyde derivatives.

    Chlorination: Chlorinated aromatic compounds.

Comparison with Similar Compounds

    (E)-1,2-Dichlorovinyl ether: Formed by substitution with phenol, this compound can undergo similar reactions and has comparable applications.

    Trichloroethylene: Used as a starting material for the synthesis of a,b-Dichlorovinyl phenyl ether.

Uniqueness: this compound is unique due to its specific structure, which combines a phenyl ring, a dichlorovinyl group, and an ether linkage. This combination offers potential for unique chemical and physical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(Z)-1,2-dichloroethenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFHYPGFBZCLE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O/C(=C/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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